molecular formula C10H11ClO2 B13058709 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13058709
M. Wt: 198.64 g/mol
InChI Key: QDJHFLBBRHTHMV-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound of interest in medicinal chemistry and organic synthesis. It features the 1,4-benzodioxine scaffold, a versatile and privileged structure widely employed in the design of biologically active molecules . This scaffold is characterized by a benzene ring fused to a 1,4-dioxane ring, and its molecular architecture allows for diverse interactions with enzymatic and receptor targets . The 1,4-benzodioxine core is found in numerous compounds targeting a range of biological activities. Research applications for derivatives within this class have included development as agonists and antagonists for various neuronal nicotinic, α-adrenergic, and serotonin receptor subtypes, as well as investigations into their potential as antitumor and antibacterial agents . The chloroethyl side chain in this specific compound provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate for constructing more complex molecules for pharmaceutical research and development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

5-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H11ClO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7H2

InChI Key

QDJHFLBBRHTHMV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCCl

Origin of Product

United States

Preparation Methods

Direct Halogenation and Alkylation Routes

One classical approach involves the halogenation of a suitable benzodioxane precursor followed by nucleophilic substitution or alkylation to introduce the 2-chloroethyl group.

  • Starting Material: 2,3-dihydro-1,4-benzodioxine or its derivatives with a free position at C-5.
  • Halogenation: Using reagents such as N-chlorosuccinimide (NCS) under controlled temperature (-78°C to room temperature) in solvents like acetic acid to selectively chlorinate the aromatic ring or side chains.
  • Alkylation: The chlorinated intermediate can be further reacted with ethylene derivatives or 2-chloroethyl halides in polar aprotic solvents like DMF with bases such as lithium hydride to facilitate nucleophilic substitution at the desired position.

Lithiation Followed by Electrophilic Substitution

A more sophisticated method involves metalation of the benzodioxane ring to generate a lithio intermediate that can be trapped with electrophiles to install the 2-chloroethyl group.

  • Step 1: Treatment of 5-bromo-2,3-dihydro-1,4-benzodioxane with n-butyllithium in tetrahydrofuran (THF) at -78°C generates a lithio intermediate.
  • Step 2: Introduction of sulfur dioxide gas to form a sulfonyl intermediate.
  • Step 3: Reaction with N-chlorosuccinimide (NCS) in acetic acid to yield sulfonyl chloride derivatives.
  • Step 4: Subsequent nucleophilic substitution with 2-chloroethyl nucleophiles leads to the target compound.

This multi-step sequence allows for high regioselectivity and yields around 69% for sulfonyl chloride intermediates, which can be further converted to 5-(2-chloroethyl) derivatives.

Sulfonamide Intermediate Route with N-Substitution

Another route uses the formation of sulfonamide intermediates from 2,3-dihydro-1,4-benzodioxin-6-amine, which is then N-alkylated with 2-chloroethyl halides.

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution at pH 9 to yield the sulfonamide intermediate.
  • Step 2: N-alkylation of the sulfonamide with 2-chloroethyl halides in DMF using lithium hydride as a base at room temperature.
  • Step 3: Isolation of the N-(2-chloroethyl)-substituted benzodioxane sulfonamide by precipitation or solvent extraction.
  • This method achieves yields around 82% for the sulfonamide intermediate and is adaptable for various alkyl/aralkyl halides, including 2-chloroethyl derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Direct Halogenation + Alkylation NCS in AcOH, DMF, LiH, RT Moderate Simple reagents, mild conditions Possible side reactions, selectivity
Lithiation + Electrophilic Substitution n-BuLi/THF (-78°C), SO2 gas, NCS, AcOH ~69 High regioselectivity, good yield Requires low temperature, sensitive
Sulfonamide Intermediate + N-Alkylation 4-Methylbenzenesulfonyl chloride, Na2CO3, DMF, LiH ~82 High yield, versatile for derivatives Multi-step, requires base handling

Research Findings and Spectral Characterization

  • The sulfonamide intermediate and its N-alkylated derivatives were characterized by IR, $$^{1}H$$-NMR, and EI-MS confirming the presence of the benzodioxane ring, sulfonamide group, and 2-chloroethyl substituent.
  • Melting points and molecular ion peaks (e.g., m/z 375 for certain derivatives) are consistent with the proposed structures.
  • The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion and purity.
  • These methods have been validated by multiple studies focusing on benzodioxane derivatives with biological activity, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that derivatives of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine exhibit significant inhibitory effects on various enzymes. Notably:

  • Acetylcholinesterase Inhibition : Compounds derived from this benzodioxine have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. In a study, several synthesized compounds displayed moderate to effective inhibition of acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .
  • Alpha-Glucosidase Inhibition : The compound also demonstrated inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests its potential utility in managing type 2 diabetes by regulating blood glucose levels .

Anticancer Properties

The compound's structural characteristics allow it to interact with biological molecules, leading to potential anticancer activities. Research indicates that this compound derivatives can form covalent bonds with nucleophilic sites in DNA and proteins, disrupting cellular processes essential for cancer cell survival.

  • Mechanism of Action : The mechanism is believed to involve DNA alkylation and modification of key proteins within cancer cells, which can lead to apoptosis (programmed cell death) .

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroethylating agents. Characterization methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Synthesis of N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-benzodioxan-6-yl) Compounds

A significant study synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl) compounds and evaluated their enzyme inhibition properties. The results indicated that some derivatives exhibited high levels of acetylcholinesterase inhibition (up to 97% for certain compounds), highlighting their potential as therapeutic agents for Alzheimer's disease .

Compound IDAcetylcholinesterase Inhibition (%)Alpha-Glucosidase Inhibition (%)
5a17.2375.29
5b81.7485.56
5c97.1187.27
5d--

Case Study: Biological Screening for Anticancer Activity

Another research effort focused on the biological screening of synthesized benzodioxine derivatives against various cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity against human cancer cells, suggesting their potential as lead compounds in anticancer drug development .

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is similar to that of other alkylating agents, which are known to interfere with cellular processes by forming cross-links within biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1,4-Benzodioxine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine -CH₂CH₂Cl at C5 C₁₀H₁₁ClO₃ 214.64 - Weak C-H···O and C-H···π interactions (1.17–2.30 kJ/mol)
- Forms 2D R₃⁴¹² networks
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine -OCH₂CH₂Br at C5 C₁₀H₁₁BrO₃ 259.10 - Isomorphous with chloro analog
- Higher molecular weight due to Br
5-Bromo-2,3-dihydro-1,4-benzodioxine -Br at C5 C₈H₇BrO₂ 215.04 - Density: 1.6 g/cm³; Boiling Point: 260.9°C
- Irritant (Xi hazard code)
CDQ (Antitumor Derivative) -Indole-linked substituent C₁₈H₁₄ClNO₅ 367.77 - Moderate cytotoxicity
- Carboxylic acid functionality enhances solubility
1,4-Benzodioxane (Parent Compound) None C₈H₈O₂ 136.15 - Highest thermal stability among derivatives
- Used as a core in drug design
Key Observations:
  • Halogen Effects : The bromoethoxy derivative (C₁₀H₁₁BrO₃) exhibits stronger van der Waals interactions than the chloro analog due to bromine’s larger atomic radius, though both share similar crystal packing .
  • Substituent Position : Direct bromination at C5 (C₈H₇BrO₂) reduces ring flexibility compared to ethoxy-linked halogens, altering boiling points and hazard profiles .
  • Thermal Stability : The parent 1,4-benzodioxane has superior stability, while substituents like chloroethyl or bromoethoxy may reduce thermal resistance due to steric strain .

Stability and Hazard Profiles

  • Chemical Stability : The parent 1,4-benzodioxane is thermally robust, while halogenated derivatives are more reactive. Bromo derivatives (e.g., 5-Bromo-2,3-dihydro-1,4-benzodioxine) require careful handling due to irritant properties .
  • Degradation Pathways : Chloroethyl groups may undergo hydrolysis or elimination, whereas bromoethoxy moieties are susceptible to nucleophilic attack .

Biological Activity

5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is a compound that has garnered attention for its diverse biological activities. Its structural properties suggest potential applications in pharmacology, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound belongs to the benzodioxane family, characterized by a fused benzene and dioxane ring system. The presence of the chloroethyl group enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
  • Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial and fungal strains.
  • Potential Anticancer Activity : Some derivatives of benzodioxane compounds have been linked to anticancer properties.

Enzyme Inhibition Studies

One of the primary areas of research focuses on the inhibition of cholinesterases. The following table summarizes the inhibitory effects of various derivatives related to this compound:

CompoundAChE Inhibition (%)BChE Inhibition (%)IC50 (µM) AChEIC50 (µM) BChE
5f81.7489.12146.73242.52
5n97.1185.39192.47323.12
Control (Eserine)--0.04-

The above data indicates that certain derivatives exhibit significant inhibition of AChE and BChE, suggesting potential therapeutic applications in treating Alzheimer's disease .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. Studies show that it can inhibit various bacterial strains effectively:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound possesses substantial antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Sedative Effects : Research on derivatives of chloroethyl-benzodioxane indicated sedative properties in animal models, suggesting potential use in treating anxiety disorders .
  • Anticancer Potential : Investigations into similar benzodioxane compounds have revealed antiproliferative effects against various cancer cell lines, prompting further exploration into their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine, and what key reagents are involved?

A common approach involves oxidizing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol to the corresponding carboxylic acid using alkaline potassium permanganate under controlled temperatures (60°C). The acid is then activated via reaction with ethyl chloroformate to generate a mixed anhydride intermediate, which can undergo nucleophilic substitution with hydroxylamine hydrochloride to yield hydroxamic acid derivatives . For introducing the 2-chloroethyl group, nucleophilic substitution reactions with reagents like thionyl chloride or chloroethylamine are typically employed. Triethylamine or pyridine is often used as a base to neutralize HCl byproducts .

Q. How can the purity of this compound be ensured post-synthesis?

Purification is critical and often achieved through recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients). Analytical techniques such as HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135 for structural confirmation) are essential for verifying purity and structural integrity. GC-MS or LC-MS can detect volatile impurities or degradation products .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the chloroethyl group (δ ~3.6–4.0 ppm for CH₂Cl protons) and benzodioxine aromatic protons (δ ~6.8–7.2 ppm).
  • IR Spectroscopy : Identify C-O-C stretching (~1250 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the reactivity of 1,4-benzodioxine derivatives in nucleophilic substitution reactions?

The chloroethyl group is a strong leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the benzodioxine ring may slow reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Kinetic studies using ¹H NMR monitoring can track substitution progress, while computational models (DFT) predict transition-state geometries .

Q. What strategies can resolve contradictions in biological activity data for benzodioxine derivatives?

Discrepancies in IC50 values or cytotoxicity profiles often arise from assay conditions (e.g., cell line variability, serum concentration). For example, compounds showing anti-angiogenic activity in VEGFR2 kinase assays (IC50 ~1.8–7.9 µM) may exhibit off-target effects in CAM assays due to differential endothelial cell responses . Mitigation strategies include:

  • Standardizing assays across multiple cell lines (e.g., HUVEC, HMEC-1).
  • Using orthogonal methods (e.g., Western blotting for protein expression validation).
  • Applying multivariate statistical analysis to distinguish structure-activity relationships .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like VEGFR2 or HDACs. For example, docking studies may reveal that the chloroethyl group enhances hydrophobic interactions with kinase active sites. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis validation .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Continuous flow reactors improve yield and reproducibility by minimizing exothermic side reactions. Key challenges include:

  • Byproduct Formation : Chloroethyl intermediates may undergo elimination to form alkenes.
  • Purification at Scale : Simulated moving bed (SMB) chromatography or fractional crystallization are preferred over manual column chromatography.
  • Regulatory Compliance : Documentation of impurity profiles (ICH Q3A/B guidelines) is mandatory for preclinical batches .

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